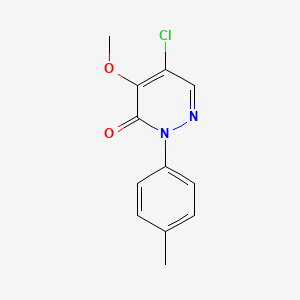
5-chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-methoxy-2-(4-methylphenyl)-3(2H)-pyridazinone (CMMP) is an organic compound with a wide range of applications in scientific research. It is a heterocyclic compound with a five-membered ring and a pyridazinone backbone, and is characterized by its unique properties. CMMP is widely used in the synthesis of pharmaceuticals, agrochemicals, and other compounds, and is also used as a research tool in many areas of biochemistry and physiology.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
- A study focused on the synthesis of derivatives of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone. These derivatives were obtained through various chemical reactions such as Friedel-Crafts acylation, condensation with aromatic aldehydes, and reactions with sodium azide, benzyl amine, and anthranilic acid (Soliman & El-Sakka, 2011).
Chemical Transformation Studies
- Research on the transformation of 4-chloro-5-methoxy-3(2H)-pyridazinone under different conditions, including methyl group migration, was conducted to synthesize various compounds, highlighting the chemical versatility of this pyridazinone (Li et al., 2009).
Biological Activity
- The synthesis and evaluation of biological activities of methyl N-methoxy-N-[2-substituent-4-chloro-3(2H)-pyridazinone-5-yl-oxymethyl (or mercaptomethyl) phenyl]carbamates showed potential fungicidal activities against various pathogens, demonstrating the bioactive potential of these compounds (Wei-dong & Southern, 2005).
Large Scale Synthesis
- A large-scale synthesis method was developed for 3-chloro-5-methoxypyridazine, an important derivative of pyridazinone, showcasing its industrial synthesis potential (Bryant et al., 1995).
Chromatographic Analysis
- Chromatographic methods have been developed for the determination of pyrazon (a derivative of pyridazinone) and its impurities in technical products, illustrating the analytical applications of pyridazinone derivatives (Výboh et al., 1974).
Novel Derivatives with Biological Activity
- Studies on novel 3(2H)-pyridazinone derivatives revealed compounds with juvenile hormone-like activity, which could be useful in pest control programs (Miyake & Oguia, 1992).
Herbicidal Modes of Action
- Investigation into the modes of action of pyridazinone herbicides showed their ability to inhibit photosynthesis and their potential as effective herbicides (Hilton et al., 1969).
Bacterial Degradation
- Research on the bacterial degradation of 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone provided insights into the biodegradation pathways of these compounds, important for understanding their environmental impact (de Frenne et al., 1973).
Propriétés
IUPAC Name |
5-chloro-4-methoxy-2-(4-methylphenyl)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8-3-5-9(6-4-8)15-12(16)11(17-2)10(13)7-14-15/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNNGEJCSSMFMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-fluorobenzyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
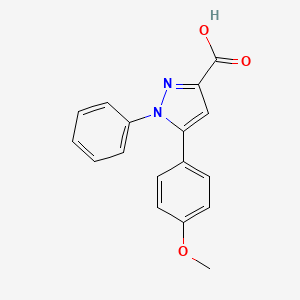
![tert-butyl N-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)carbamate](/img/structure/B2474555.png)
![4-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2474556.png)
![6-Acetyl-2-(4-(ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2474557.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-2-ethylsulfanylbenzamide](/img/structure/B2474558.png)
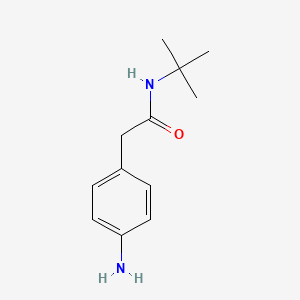
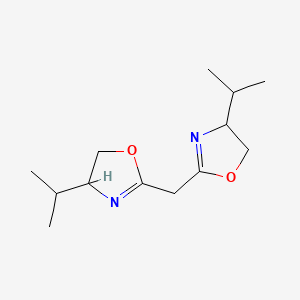

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2474567.png)
![2,4-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2474568.png)

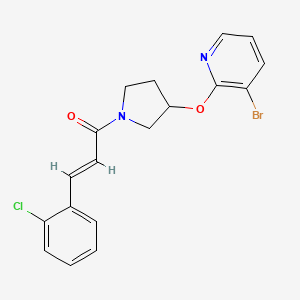
![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenoxyacetamide](/img/structure/B2474574.png)